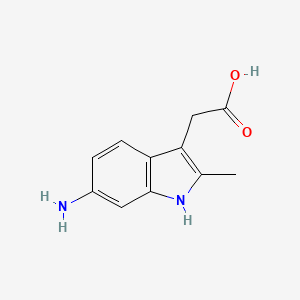

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid

Description

Properties

CAS No. |

787545-15-7 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H12N2O2/c1-6-9(5-11(14)15)8-3-2-7(12)4-10(8)13-6/h2-4,13H,5,12H2,1H3,(H,14,15) |

InChI Key |

SOJSEZNYZKGGFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)N)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

Antitumor Activity

Recent studies indicate that derivatives of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid exhibit notable antitumor properties, particularly against solid tumors such as colon and lung cancers. Research has shown that these compounds can act as effective agents in the treatment of tumors that are typically resistant to conventional chemotherapy, such as 5-fluorouracil-based treatments . The need for novel therapeutic agents is underscored by the high incidence of colorectal carcinoma, which remains a leading cause of cancer-related deaths globally.

Mechanism of Action

The antitumor activity is believed to stem from the compound's ability to inhibit tumor cell proliferation and induce apoptosis. This mechanism is particularly relevant for cancers that are poorly responsive to existing therapies. The derivatives have been synthesized and tested in vitro, showing promising results in reducing tumor growth rates .

Agricultural Applications

Plant Growth Regulation

Indole-3-acetic acid is recognized as a natural plant hormone (auxin) that plays a crucial role in regulating plant growth and development. Its applications in agriculture include enhancing root formation, promoting cell elongation, and influencing fruit development. The compound's ability to stimulate root growth makes it valuable for improving crop yields and facilitating the establishment of young plants .

Case Studies

Several field trials have demonstrated the efficacy of indole-3-acetic acid in various crops. For example, studies have shown that application of this compound can lead to increased root biomass and improved nutrient uptake in crops such as tomato and cucumber, ultimately resulting in higher fruit yields .

Biochemical Research

Enzyme Modulation

In biochemical studies, 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid has been investigated for its role in modulating enzyme activities related to metabolic pathways. Its influence on enzymes involved in the synthesis of neurotransmitters has implications for understanding neurological functions and disorders .

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound, suggesting it may help mitigate damage caused by oxidative stress in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Summary of Findings

The following table summarizes key applications and findings related to 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid:

Mechanism of Action

The mechanism of action of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Functional Group Comparisons

- Amino vs. Chloro Substituents: The amino group (NH₂) at position 6 in the target compound contrasts with chloro (Cl) in analogs like 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid.

- Methyl at Position 2 : The 2-methyl group in the target compound and analogs (e.g., 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid) introduces steric hindrance, possibly affecting binding affinity or metabolic pathways .

- Acetic Acid vs. Amide Derivatives : Unlike indole-3-acetamides (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide), the target’s carboxylic acid group confers acidity (pKa ~4–5), influencing ionization state and bioavailability .

Biological Activity

2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention in pharmacological studies due to its diverse biological activities. This article synthesizes findings from various research studies to elucidate its potential therapeutic applications, mechanisms of action, and biological efficacy.

1. Chemical Structure and Properties

The compound features an indole ring system substituted with an amino group and an acetic acid moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

2.1 Anti-inflammatory Activity

Research indicates that indole derivatives, including 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (%) | Ulcerogenic Activity Index |

|---|---|---|

| S1 | 38.6 | 0.582 ± 0.17 |

| S3 | 87.76 | 0.116 ± 0.07 |

| S7 | 61.81 | 0.362 ± 0.17 |

The highest COX-2 inhibition was observed in compound S3, suggesting that modifications in the indole structure can enhance anti-inflammatory effects while minimizing ulcerogenic risks .

2.2 Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. Indole derivatives have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

2.3 Anticonvulsant Activity

The anticonvulsant potential of indole derivatives has also been explored, with several studies indicating that these compounds can modulate neurotransmitter systems involved in seizure activity . For instance, the anticonvulsant potency of synthesized compounds was found to be more pronounced than their anti-inflammatory effects in certain cases.

The biological activities of 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid can be attributed to several mechanisms:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Antibacterial Mechanisms : The indole structure may interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.

4.1 Case Study on Anti-inflammatory Effects

In a controlled study involving animal models, compounds similar to 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acid were administered to evaluate their anti-inflammatory effects through various assays measuring edema and pain response. Results indicated a significant reduction in inflammation markers compared to controls treated with standard anti-inflammatory drugs like indomethacin .

4.2 Clinical Implications

The potential application of this compound in treating chronic inflammatory diseases such as arthritis or as an adjunct therapy in infectious diseases warrants further clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.